An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methylbenzoselenazole
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methylbenzoselenazole
This guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for 2-methylbenzoselenazole, a heterocyclic organoselenium compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed methodologies.
Introduction: The Significance of the Benzoselenazole Scaffold
Benzoselenazoles are a prominent class of five-membered heterocyclic compounds containing a selenium atom fused to a benzene ring.[1][2] The incorporation of selenium, an essential trace element in human health, imparts unique biological properties to these molecules.[3][4] Organoselenium compounds, including benzoselenazoles, have garnered substantial attention for their potential as therapeutic agents, demonstrating a wide range of biological activities such as antioxidant, anticancer, and anti-Alzheimer's effects.[1][4] The 2-methyl substituted derivative, 2-methylbenzoselenazole (C₈H₇NSe), serves as a fundamental building block for the synthesis of more complex molecules and as a subject of study for its intrinsic chemical and biological properties.[1][5]
The unique electronic configuration of selenium allows it to participate in various biological redox processes, making selenium-containing heterocycles attractive candidates for drug design.[4][6] Understanding the synthesis and detailed characterization of foundational structures like 2-methylbenzoselenazole is paramount for the rational design of novel therapeutic agents and functional materials.
Synthesis of 2-Methylbenzoselenazole: A Mechanistic Approach
The synthesis of 2-methylbenzoselenazole can be achieved through several routes, often involving the cyclization of a selenium-containing precursor with a suitable carbon and nitrogen source. A common and effective strategy involves the reaction of bis(2-aminophenyl) diselenide with a source of the 2-methyl group.
Recommended Synthetic Protocol
This protocol outlines a reliable method for the synthesis of 2-methylbenzoselenazole, adapted from general procedures for benzoselenazole formation.[7] The causality behind the choice of reagents and conditions is explained to ensure a thorough understanding of the process.
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of 2-substituted benzoselenazoles.
Step-by-Step Protocol:
-
Reagent Preparation: In a reaction vessel suitable for the chosen heating method (conventional or microwave), combine bis(2-aminophenyl) diselenide (1 equivalent), an aryl methyl ketone such as acetophenone (1.2 equivalents), and sodium metabisulfite (Na₂S₂O₅) (2 equivalents).
-
Expertise & Experience: Sodium metabisulfite acts as a non-toxic reducing agent that facilitates the in-situ generation of the reactive selenium species necessary for cyclization.[1] The aryl methyl ketone serves as the source for the 2-acyl group, which is subsequently reduced to the 2-methyl group.
-
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.
-
Causality: DMSO is a polar aprotic solvent that can effectively dissolve the reactants and withstand the high temperatures required for the reaction.
-
-
Reaction Conditions: Heat the mixture to 100-120 °C.
-
Authoritative Grounding: The use of focused microwave irradiation can significantly reduce the reaction time from several hours to as little as 2 hours, often with an improvement in yield.[7]
-
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice-water. The crude product will precipitate. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
In-Depth Characterization of 2-Methylbenzoselenazole
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized 2-methylbenzoselenazole. A combination of spectroscopic and physical methods should be employed.
Physical Properties
The physical properties of 2-methylbenzoselenazole are summarized in the table below. These values are essential for handling, storage, and quality control.
| Property | Value | Source |
| Molecular Formula | C₈H₇NSe | [5] |
| Molecular Weight | 196.12 g/mol | [5][8] |
| Appearance | Yellow solid | [9] |
| Melting Point | 28.5-33 °C | [9][10] |
| Boiling Point | 140 °C @ 51 Torr | [9][10] |
| Refractive Index | n20/D 1.652 (lit.) | [9][10] |
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure of 2-methylbenzoselenazole.
Workflow for Spectroscopic Analysis:
Figure 2: Workflow for the spectroscopic characterization of 2-methylbenzoselenazole.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the benzene ring. The methyl protons should appear as a singlet, while the aromatic protons will exhibit a more complex splitting pattern. For comparison, the methyl protons in the analogous 2-methylbenzoxazole appear around 2.6 ppm.[11]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the quaternary carbon at the 2-position, and the carbons of the benzene ring.[5]
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[12] For 2-methylbenzoselenazole, the mass spectrum should show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (approximately 197 for the most abundant selenium isotope).[5][13] The isotopic pattern of selenium will be a key diagnostic feature.
3.2.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[14][15][16] Key expected absorptions for 2-methylbenzoselenazole include:
-
Aliphatic C-H stretching (from the methyl group): Below 3000 cm⁻¹[17][18]
-
C=N stretching: Around 1600-1650 cm⁻¹
Safety and Handling
Organoselenium compounds, including 2-methylbenzoselenazole, should be handled with care due to their potential toxicity.[3][6]
GHS Hazard Information: [5][9]
-
H301: Toxic if swallowed
-
H331: Toxic if inhaled
-
H373: May cause damage to organs through prolonged or repeated exposure
-
H410: Very toxic to aquatic life with long-lasting effects
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Dispose of waste in accordance with local, state, and federal regulations for selenium compounds.[10]
Applications in Drug Development and Research
The benzoselenazole scaffold is of growing interest in drug discovery.[1][2] These compounds have been investigated for a variety of therapeutic applications, leveraging the unique properties of selenium.[4]
-
Antioxidant Activity: Selenocysteine, a naturally occurring selenium-containing amino acid, plays a crucial role in antioxidant enzymes. Synthetic organoselenium compounds like benzoselenazoles can mimic this activity, protecting cells from oxidative damage caused by reactive oxygen species (ROS).[4]
-
Anticancer Activity: Some organoselenium compounds have shown promise as anticancer agents. They can induce apoptosis in cancer cells and inhibit tumor growth.[4]
-
Other Potential Applications: Research is ongoing into the use of benzoselenazoles for treating neurodegenerative diseases and as antibacterial agents.[2][19]
Conclusion
2-Methylbenzoselenazole is a valuable heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry. Its synthesis, while requiring careful handling of selenium-containing reagents, is achievable through established methodologies. Thorough characterization using a suite of spectroscopic techniques is essential to ensure the identity and purity of the compound. As research into the therapeutic applications of organoselenium compounds continues to expand, a solid understanding of the synthesis and properties of fundamental building blocks like 2-methylbenzoselenazole will be indispensable for the development of next-generation drugs and materials.
References
-
2-Methylbenzoselenazole | C8H7NSe | CID 17782 - PubChem. Available from: [Link]
-
A review on benzoselenazoles: synthetic methodologies and potential biological applications - RSC Publishing. Available from: [Link]
-
2-Methylbenzoselenazole - Optional[15N NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
-
A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide - New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
2-Methylbenzoselenazole | CAS#:2818-88-4 | Chemsrc. Available from: [Link]
-
Selenium-Based Drug Development for Antioxidant and Anticancer Activity - MDPI. Available from: [Link]
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Available from: [Link]
-
Toxicology and pharmacology of synthetic organoselenium compounds: an update - PubMed. Available from: [Link]
-
A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
[1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]
-
interpretation of two sample infrared spectra - YouTube. Available from: [Link]
-
A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Table of Characteristic IR Absorptions. Available from: [Link]
-
Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC. Available from: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]
-
Infrared Spectroscopy - MSU chemistry. Available from: [Link]
-
Rapid and sensitive LC–MS–MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine | Request PDF - ResearchGate. Available from: [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. - ResearchGate. Available from: [Link]
- CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole - Google Patents.
-
Rapid and Sensitive LC-MS-MS Determination of 2-mercaptobenzothiazole, a Rubber Additive, in Human Urine - PubMed. Available from: [Link]
Sources
- 1. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methylbenzoselenazole | C8H7NSe | CID 17782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. echemi.com [echemi.com]
- 10. 2-Methylbenzoselenazole | CAS#:2818-88-4 | Chemsrc [chemsrc.com]
- 11. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]
- 12. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. m.youtube.com [m.youtube.com]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
